Home > Products > Screening Compounds P43817 > 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea
3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea - 2097862-16-1

3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea

Catalog Number: EVT-3007668
CAS Number: 2097862-16-1
Molecular Formula: C17H17N3O3
Molecular Weight: 311.341
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea is a small molecule compound that has emerged as a potent and selective antagonist of the orexin-1 receptor (OX1R). Orexins, also known as hypocretins, are neuropeptides produced in the hypothalamus that play a critical role in regulating arousal, wakefulness, appetite, and stress responses. 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea is being investigated for its potential therapeutic applications in treating various psychiatric disorders associated with stress and hyperarousal states, such as insomnia, anxiety, and panic disorder. Its unique pharmacological profile, particularly its ability to attenuate stress-induced hyperarousal without inducing hypnotic effects, makes it a promising candidate for drug development.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator drug used in cystic fibrosis treatment, particularly for individuals with the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. It works by improving the chloride channel function of this mutated protein. []

Relevance: Ivacaftor, while not directly structurally similar to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea, is relevant due to its function as a CFTR potentiator. The paper discussing Ivacaftor focuses on finding new potentiators that do not interfere with corrector drug action, which is a desired feature for 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea as well. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug for cystic fibrosis treatment, aiming to improve the cellular processing of the ∆F508-CFTR protein. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector drug for cystic fibrosis, also targeting the ∆F508-CFTR protein's cellular processing. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor used in treating hematologic malignancies. It is formed through nitro reduction of venetoclax, likely by gut bacteria. []

Relevance: M30 is not structurally related to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea. The paper discussing M30 focuses on the metabolism of venetoclax and does not offer direct structural comparisons to the target compound. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is another major metabolite of venetoclax, formed through oxidation and cyclization reactions primarily mediated by the CYP3A4 enzyme. []

Relevance: Similar to M30, M27 is not structurally related to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea and its relevance is limited to its connection to venetoclax metabolism. []

5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine (GSK-1059865)

Compound Description: GSK-1059865 is a standard orexin-1 receptor (OX1R) antagonist used in research related to arousal and stress. []

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea (SB-334867)

Compound Description: SB-334867 is another standard orexin-1 receptor antagonist commonly used in research. []

Relevance: Similar to GSK-1059865, SB-334867 is not structurally related to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea but serves as a reference point for understanding the development and characterization of new OX1R antagonists. []

1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea (SB-408124)

Compound Description: SB-408124 is yet another standard orexin-1 receptor antagonist used for comparison purposes in the research paper. []

Relevance: Like the previous two antagonists, SB-408124 lacks structural similarity to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea, but its inclusion in the paper highlights the importance of comparative studies in the development and understanding of novel orexin receptor antagonists. []

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a novel, highly selective, and brain-penetrant orexin-1 receptor antagonist characterized in the research paper. It exhibits promising properties for potentially treating psychiatric disorders associated with stress or hyperarousal. []

Relevance: While not directly structurally similar, Compound 56 is relevant to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea due to its shared target, the orexin-1 receptor. The research on Compound 56 emphasizes the development of selective OX1R antagonists, which could inform future investigations into the potential applications of the target compound. []

(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612)

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor with potent anti-inflammatory and analgesic properties. []

Overview

3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic effects. It features a unique combination of functional groups, including a benzodioxole moiety and a urea structure, which contribute to its biological activity. The compound is classified as a urea derivative and is studied for various pharmaceutical applications, particularly in anticancer and antimicrobial research .

Synthesis Analysis

Methods

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea typically involves several key steps:

  1. Formation of the Benzodioxole Moiety: This can be achieved by reacting piperonal with specific reagents to create the benzodioxole structure.
  2. Construction of the Urea Linkage: The urea functionality is introduced through the reaction of an amine with an isocyanate or by direct condensation methods.
  3. Cyclopropylpyridine Incorporation: The cyclopropyl group is added via alkylation reactions involving cyclopropyl halides and pyridine derivatives.

Technical Details

The synthetic route may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to monitor the progress and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This indicates that the compound consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

Data

The structural features include:

  • A benzodioxole ring that contributes to its pharmacological properties.
  • A urea functional group that enhances its interaction with biological targets.
  • A cyclopropylpyridine moiety which may influence its lipophilicity and receptor binding affinity .
Chemical Reactions Analysis

3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea can participate in various chemical reactions:

Reactions

  1. Oxidation: The compound may undergo oxidation at the benzodioxole moiety using oxidizing agents such as potassium permanganate.
  2. Reduction: Reduction reactions can be performed on carbonyl groups using reducing agents like sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions are possible at the urea nitrogen or on the cyclopropyl ring using suitable electrophiles.

Technical Details

The specific products formed depend on the reaction conditions and reagents used. For instance, oxidation could lead to hydroxylated derivatives, while substitution may yield various alkylated or acylated products .

Mechanism of Action

The mechanism of action for 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea involves:

Process

  1. Target Binding: The compound binds to specific receptors or enzymes within biological systems, modulating their activity.
  2. Signaling Pathway Modulation: It can influence critical signaling pathways related to cell proliferation and apoptosis.
  3. Induction of Cellular Responses: This includes alterations in gene expression and protein synthesis that lead to therapeutic effects such as anti-inflammatory or anticancer activities .

Data

Research indicates that compounds with similar structures often exhibit significant bioactivity due to their ability to interact with multiple biological targets.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular weight: Approximately 286.33 g/mol.
  • Melting point and boiling point data are typically determined during synthesis optimization.

Chemical Properties

Chemical properties include:

  • Solubility in organic solvents (e.g., dimethyl sulfoxide) but limited solubility in water.
  • Stability under various pH conditions which may affect its bioavailability.

Relevant data from studies indicate that modifications to the benzodioxole or urea components can significantly alter these properties .

Applications

Scientific Uses

The applications of 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea include:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth.
  2. Biological Research: Utilized as a tool compound for studying cellular signaling pathways and molecular interactions.
  3. Pharmaceutical Development: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
  4. Industrial Applications: May serve as a precursor for synthesizing other complex organic molecules or materials in chemical manufacturing .

This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its potential for future therapeutic developments.

Properties

CAS Number

2097862-16-1

Product Name

3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(6-cyclopropylpyridin-3-yl)methyl]urea

Molecular Formula

C17H17N3O3

Molecular Weight

311.341

InChI

InChI=1S/C17H17N3O3/c21-17(20-13-4-6-15-16(7-13)23-10-22-15)19-9-11-1-5-14(18-8-11)12-2-3-12/h1,4-8,12H,2-3,9-10H2,(H2,19,20,21)

InChI Key

ZOCSOGNXIQQCKC-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.